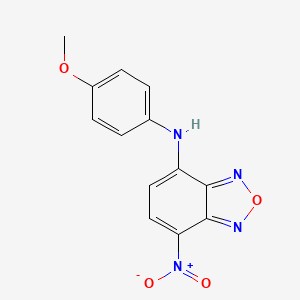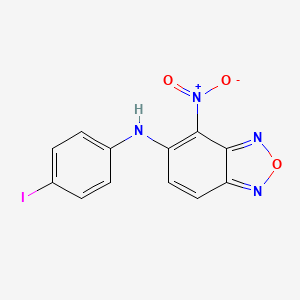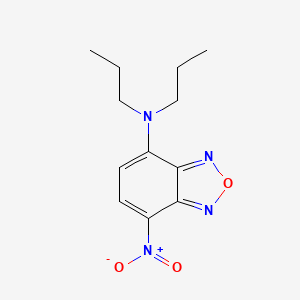
4-(2,4-dinitrophenoxy)aniline
Vue d'ensemble
Description
The compound “4-(2,4-dinitrophenoxy)aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group . The “2,4-dinitrophenoxy” part suggests the presence of a phenol group with nitro groups at the 2nd and 4th positions .
Synthesis Analysis
While the specific synthesis process for “4-(2,4-dinitrophenoxy)aniline” is not available, anilines can generally be synthesized through reduction of nitrobenzenes or by substitution reactions involving haloarenes .Molecular Structure Analysis
The molecular structure of “4-(2,4-dinitrophenoxy)aniline” can be inferred from its name. It likely has a phenyl group (aniline part) attached to a phenol group (phenoxy part) at the 4th position. The phenol group, in turn, has nitro groups at the 2nd and 4th positions .Chemical Reactions Analysis
Anilines, in general, can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reaction with nitrous acid . The nitro groups in “4-(2,4-dinitrophenoxy)aniline” could potentially make it more reactive.Applications De Recherche Scientifique
Kinetics and Reaction Mechanisms
Anilinolysis of Aryl Nitrophenyl Carbonates : The kinetics of anilines reacting with aryl nitrophenyl carbonates, including 4-nitrophenyl, 4-methylphenyl, and 4-chlorophenyl 4-nitrophenyl carbonates, have been studied. These reactions are crucial for understanding the concerted mechanisms in organic synthesis (Castro et al., 2005).
Reactions with Ethyl S-Aryl Thiocarbonates : Anilines, including those derived from 4-(2,4-dinitrophenoxy)aniline, have been studied for their reactions with ethyl S-aryl thiocarbonates. This research is significant in understanding the kinetics and mechanisms in the formation of important chemical structures (Castro et al., 1999).
Synthesis and Applications
Synthesis of Nitrouracil Derivatives : A study explored the use of 1-(2,4-dinitrophenyl)-5-nitrouracil and its derivatives for reactions with aromatic amines, highlighting the potential of these compounds in synthesizing nitrouracil derivatives, a class of compounds with various applications (Gondela & Walczak, 2007).
Electrochemical Synthesis in Solar Cells : Research on the electrochemical synthesis of novel polymers based on derivatives of aniline, including 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has shown promising applications in solar cells, highlighting the material's potential in renewable energy technologies (Shahhosseini et al., 2016).
Photolysis and Electrochromic Materials
- Photolysis of N-2,4-Dinitrophenylamino-acids : A study on the photolysis of N-2,4-dinitrophenyl-α-amino-acids producing various products, including 4-nitro-2-nitroso-aniline and 2-substituted 6-nnitrobenzimidazole 1-oxide, reveals the compound's relevance in photolytic reactions, which are significant in the study of light-induced chemical processes (Neadle & Pollitt, 1967).
- Electrochromic Material Synthesis : Research on the synthesis of novel donor–acceptor systems employing nitrotriphenylamine units, including compounds similar to 4-(2,4-dinitrophenoxy)aniline, has been conducted. These studies are crucial for developing new electrochromic materials, potentially useful in a variety of technological applications (Li et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-dinitrophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVYDUHHPGRLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dinitrophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832671.png)
![N-{4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}acetamide](/img/structure/B3832680.png)

![butyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B3832689.png)

![2,2'-[(4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B3832716.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B3832727.png)


![2-{[6-(4-morpholinyl)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B3832748.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(methylimino)]diphenol](/img/structure/B3832750.png)
![N-(3-methoxyphenyl)-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3832761.png)
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832765.png)
